molecular formula C15H13ClO B1346307 2-Chloro-3',4'-dimethylbenzophenone CAS No. 34701-99-0

2-Chloro-3',4'-dimethylbenzophenone

Cat. No.: B1346307
CAS No.: 34701-99-0
M. Wt: 244.71 g/mol
InChI Key: MHSUZDCWVXTKIE-UHFFFAOYSA-N
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Description

2-Chloro-3’,4’-dimethylbenzophenone is an organic compound belonging to the benzophenone family. It is characterized by the presence of a chlorine atom at the 2-position and two methyl groups at the 3’ and 4’ positions on the benzophenone structure. This compound is known for its applications in various fields, including chemistry, biology, medicine, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-3’,4’-dimethylbenzophenone typically involves the Friedel-Crafts acylation reaction. This reaction uses 2-chlorobenzoyl chloride and 3,4-dimethylbenzene as starting materials, with aluminum chloride (AlCl3) as a catalyst. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride.

Industrial Production Methods

Industrial production of 2-Chloro-3’,4’-dimethylbenzophenone follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions, including temperature, pressure, and the purity of reactants, to ensure high yield and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-3’,4’-dimethylbenzophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-Chloro-3’,4’-dimethylbenzophenone has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-3’,4’-dimethylbenzophenone involves its interaction with molecular targets and pathways. In biological systems, it can interact with cellular proteins and enzymes, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Chloro-3’,4’-dimethylbenzophenone is unique due to the presence of both chlorine and methyl groups, which confer distinct chemical and physical properties. These structural features influence its reactivity, biological activity, and applications, making it a valuable compound in various fields .

Properties

IUPAC Name

(2-chlorophenyl)-(3,4-dimethylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClO/c1-10-7-8-12(9-11(10)2)15(17)13-5-3-4-6-14(13)16/h3-9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHSUZDCWVXTKIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)C2=CC=CC=C2Cl)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00641755
Record name (2-Chlorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

34701-99-0
Record name (2-Chlorophenyl)(3,4-dimethylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00641755
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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